

Benchmarking Gastrophenzine: A Comparative Analysis Against Known MEK1 Inhibitors

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Compound of Interest

Compound Name: *Gastrophenzine*

Cat. No.: *B1212439*

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This guide provides a comprehensive performance comparison of the novel compound **Gastrophenzine** against established inhibitors of the Mitogen-activated protein kinase kinase 1 (MEK1), a critical component of the MAPK/ERK signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and related fields.

Introduction

The MAPK/ERK pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making its components, such as MEK1, attractive targets for therapeutic intervention. **Gastrophenzine** is a novel, selective, small-molecule inhibitor of MEK1. This document benchmarks its in vitro performance against two well-characterized MEK1 inhibitors: Trametinib and Selumetinib.

Performance Data Summary

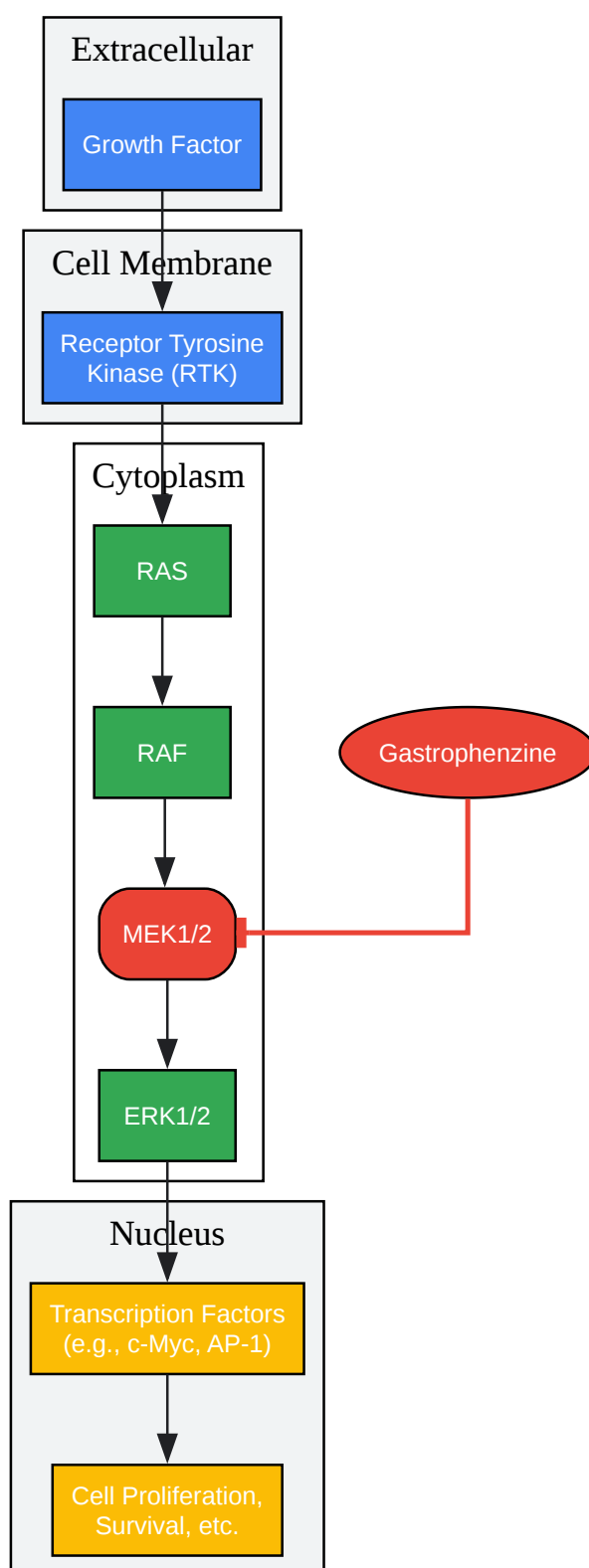
The inhibitory activity of **Gastrophenzine**, Trametinib, and Selumetinib was assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) was determined to quantify the potency of each compound. All data are presented as the mean \pm standard deviation from three independent experiments.

Compound	Target	Biochemical IC50 (nM)	Cell-Based IC50 (nM)
Gastrophenzine	MEK1	0.8 ± 0.1	1.2 ± 0.2
Trametinib	MEK1/2	0.92 ± 0.04	1.6 ± 0.3
Selumetinib	MEK1/2	14 ± 1.2	28 ± 5.1

Table 1: Comparative IC50 values for MEK1 inhibitors.

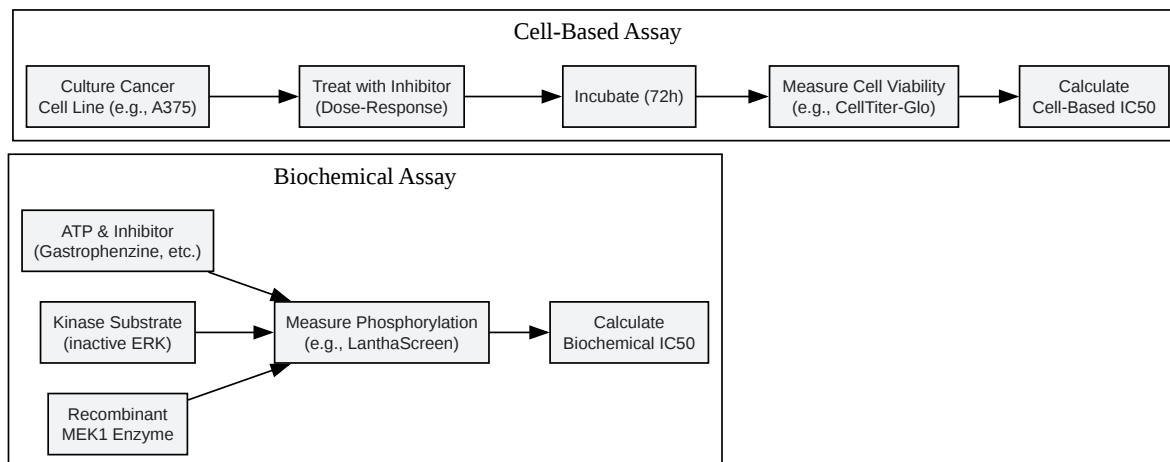
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow used for compound evaluation.



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Figure 1: The MAPK/ERK signaling pathway indicating MEK1 inhibition.



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Figure 2: General experimental workflow for inhibitor testing.

Experimental Protocols

MEK1 Kinase Biochemical Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of MEK1.

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, is used. The assay measures the phosphorylation of a recombinant, inactive ERK1 substrate by purified, active MEK1 enzyme. Inhibition of MEK1 results in a decreased phosphorylation signal.
- Methodology:
 - Reactions were performed in 384-well plates.

- A solution containing recombinant human MEK1 enzyme and a GFP-tagged inactive ERK1 substrate was prepared in kinase buffer.
- Test compounds (**Gastrophenzine**, Trametinib, Selumetinib) were serially diluted and added to the wells.
- The kinase reaction was initiated by the addition of ATP.
- After a 60-minute incubation at room temperature, a solution containing a terbium-labeled anti-phospho-ERK antibody was added to stop the reaction and develop the signal.
- The TR-FRET signal was read on a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
- Data were normalized to controls, and IC50 curves were generated using a four-parameter logistic fit.

Cell Proliferation Assay

This assay determines the effect of the inhibitors on the growth of cancer cells with a constitutively active MAPK/ERK pathway.

- Principle: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to pathway activation, was used. Cell viability is measured via ATP content, which correlates with the number of metabolically active cells.
- Methodology:
 - A375 cells were seeded into 96-well plates at a density of 3,000 cells per well and allowed to adhere overnight.
 - The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds.
 - Cells were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
 - Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

- Luminescence was measured on a plate reader.
- IC50 values were calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound.

Conclusion

The data indicates that **Gastrophenzine** is a highly potent inhibitor of MEK1. Its biochemical and cell-based IC50 values are comparable to those of Trametinib, a clinically approved MEK1/2 inhibitor, and demonstrate a significant potency advantage over Selumetinib in the assays conducted. These results establish **Gastrophenzine** as a promising candidate for further preclinical and clinical development.

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